Cas no 95-72-7 (2-Chloro-1,4-dimethylbenzene)

2-Chloro-1,4-dimethylbenzene is a chlorinated aromatic compound with the molecular formula C₈H₉Cl. It features a benzene ring substituted with chlorine and two methyl groups at the 1- and 4-positions, imparting distinct reactivity and stability. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its structural properties facilitate selective reactions, such as electrophilic substitutions, making it valuable for fine chemical manufacturing. The presence of both electron-donating (methyl) and electron-withdrawing (chloro) groups enhances its versatility in synthetic applications. It is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its potential irritancy.
2-Chloro-1,4-dimethylbenzene structure
2-Chloro-1,4-dimethylbenzene structure
Product Name:2-Chloro-1,4-dimethylbenzene
CAS No:95-72-7
MF:C8H9Cl
MW:140.610061407089
MDL:MFCD00000564
CID:34813
PubChem ID:24856134
Update Time:2025-06-12

2-Chloro-1,4-dimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-1,4-dimethylbenzene
    • 2-Chloro-p-xylene
    • 2,5-Dimethylchlorobenzene
    • Benzene, 2-chloro-1,4-dimethyl-
    • 1-Chloro-2,5-dimethylbenzene
    • Chloro-p-xylene
    • p-Xylene, 2-chloro-
    • 2-chloro-1,4-dimethyl-benzene
    • 3Y9K758WLV
    • Chloro-p-xylene (VAN)
    • 2-chlor-p-xylol
    • NSC60148
    • PubChem3640
    • 2-chloro-1,4-xylene
    • p-Xylene, 2-chloro- (8CI)
    • 2-CHLORO-4-METHYLTOLUENE
    • 2-chloranyl-1,4-dimethyl-benzene
    • ANW-
    • 2-Chloro-1,4-dimethylbenzene (ACI)
    • p-Xylene, 2-chloro- (7CI, 8CI)
    • 1,4-Dimethyl-2-chlorobenzene
    • 2,5-Dimethyl-1-chlorobenzene
    • Monochloro-p-xylene
    • NSC 60148
    • SCHEMBL89325
    • EINECS 260-525-8
    • EINECS 202-444-2
    • UNII-3Y9K758WLV
    • AKOS005255110
    • FS-4295
    • NSC-60148
    • DTXCID2048955
    • 57030-73-6
    • A845443
    • NS00040458
    • MFCD00000564
    • Q27894523
    • EN300-78338
    • F0001-2278
    • p-Xylene, monochloro derivative
    • W-109361
    • p-Xylene, 2-chloro-(8CI)
    • 95-72-7
    • SY053924
    • 2-Chloro-1,4-dimethylbenzene, >=99.0%
    • E83795
    • DTXSID9059125
    • MDL: MFCD00000564
    • Inchi: 1S/C8H9Cl/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
    • InChI Key: KZNRNQGTVRTDPN-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=CC=C(C)C=1

Computed Properties

  • Exact Mass: 140.03900
  • Monoisotopic Mass: 140.039278
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 90.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Transparent colorless to yellowish liquid
  • Density: 1.049 g/mL at 25 °C(lit.)
  • Melting Point: 2 °C (lit.)
    2-3 °C
  • Boiling Point: 186°C
  • Flash Point: Degrees Fahrenheit:152.6°F
    Degrees Celsius:67°C
  • Refractive Index: n20/D 1.524(lit.)
    n20/D 1.524
  • PSA: 0.00000
  • LogP: 2.95680
  • FEMA: 3596

2-Chloro-1,4-dimethylbenzene Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:1993
  • WGK Germany:3
  • Hazard Category Code: 22-36/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xn
  • HazardClass:3.2
  • PackingGroup:III
  • Safety Term:3.2
  • Packing Group:III
  • Risk Phrases:R22; R36/38

2-Chloro-1,4-dimethylbenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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2-Chloro-1,4-dimethylbenzene Production Method

Production Method 1

Reaction Conditions
Reference
Hydrogen peroxide salts as reagents in the oxidative halogenation of aromatic compounds
Rudakova, N. I.; Erykalov, Yu. G.; Zharikova, S. M.; Dmitrieva, E. V.; Mataradze, M. S., Zhurnal Obshchei Khimii, 1995, 65(2), 315-17

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Oxygen Catalysts: Phosphonium, methyltrioctyl-, nitrate (1:1) Solvents: Water ;  96 h, 80 °C
Reference
Phosphonium nitrate ionic liquid catalysed electrophilic aromatic oxychlorination
Noe, Marco; Perosa, Alvise; Selva, Maurizio; Zambelli, Luca, Green Chemistry, 2010, 12(9), 1654-1660

Production Method 3

Reaction Conditions
1.1 Reagents: Calcium hypochlorite Catalysts: Acetic acid Solvents: Acetone ,  Water
Reference
Ring chlorination of benzenoid compounds using calcium hypochlorite [Ca(OCl)2]
Nwaukwa, Stephen O.; Keehn, Philip M., Synthetic Communications, 1989, 19(5-6), 799-804

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Chloroform ,  Acetonitrile ;  rt → -40 °C; 30 min, -40 °C; 16 h, rt
1.2 Reagents: Water
Reference
Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts
Erturk, Erkan; Yesil, Tolga A., Journal of Organic Chemistry, 2022, 87(19), 12558-12573

Production Method 5

Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium tetrachloroiodate Solvents: Acetic acid
Reference
Halogenation using quaternary ammonium polyhalides. XIX. Aromatic chlorination of arenes with benzyltrimethylammonium tetrachloroiodate
Kajigaeshi, Shoji; Ueda, Yasuhiro; Fujisaki, Shizuo; Kakinami, Takaaki, Bulletin of the Chemical Society of Japan, 1989, 62(6), 2096-8

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol ;  2 h, 80 °C
Reference
Preparation and spectroscopic study of 13-substituted 2,11-dithiahexahydro[3.3]paracyclophanes
Lin, Shaw-Tao; Yang, Ya-Chen; Lin, Shu-Farn; Hwang, Lih-Jiun, Journal of Chemical Research, 2005, (11), 708-711

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium chloride ,  1-[[(4-Methylphenyl)sulfonyl]oxy]-1,2-benziodoxol-3(1H)-one Solvents: Acetonitrile ;  16 h, rt
Reference
1,2-Benziodoxol-3(1H)-one derivative
Zhdankin, Viktor V., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-4

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium chloride ,  2,2′-Bipyridinium, 1,1′-difluoro-, tetrafluoroborate(1-) (1:2) Solvents: Acetonitrile ;  113 h, rt
Reference
1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)
Singh, Rajendra P.; Umemoto, Teruo, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-5

Production Method 9

Reaction Conditions
1.1 Reagents: Triethanolamine ,  Tris(2,2′-bipyridine)ruthenium(2+) diperchlorate Catalysts: Nickel(2+), [rel-(1R,4R,8S,11S)-1,4,8,11-tetraazacyclotetradecane-κN1,κN4,κN8,κN… Solvents: Acetonitrile ;  3 h, 25 °C
Reference
Photochemical dehalogenation mediated by macrocyclic nickel(II) complexes
Mochizuki, Katsura; Suzuki, Mana, Inorganic Chemistry Communications, 2011, 14(6), 902-905

Production Method 10

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: 1,2-Dichloroethane ;  16 - 18 h, 80 °C
Reference
Regiospecific chlorination of xylenes using K-10 montmorillonite clay
Thirumamagal, B. T. S.; Narayanasamy, Sureshbabu; Venkatesan, R., Synthetic Communications, 2008, 38(16), 2820-2825

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Catalysts: 2,2,2-Trifluoroethanol Solvents: Water ;  15 h, 25 °C
Reference
Electrophilic Aromatic Chlorination and Haloperoxidation of Chloride Catalyzed by Polyfluorinated Alcohols: A New Manifestation of Template Catalysis
Ben-Daniel, Revital; De Visser, Samueel P.; Shaik, Sason; Neumann, Ronny, Journal of the American Chemical Society, 2003, 125(40), 12116-12117

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Selectfluor Solvents: Dimethylformamide
1.2 Solvents: Water
Reference
Process for generating electrophiles from anions by reaction with electrophilic fluorinating agent
, European Patent Organization, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Silver hexafluoroantimonate ,  9,10-Dihydro-9-(methylthio)-9,10[1′,2′]-benzenoanthracene Solvents: 1,2-Dichloroethane ;  1 h, rt
Reference
Triptycenyl Sulfide: A Practical and Active Catalyst for Electrophilic Aromatic Halogenation Using N-Halosuccinimides
Nishii, Yuji ; Ikeda, Mitsuhiro; Hayashi, Yoshihiro ; Kawauchi, Susumu; Miura, Masahiro, Journal of the American Chemical Society, 2020, 142(3), 1621-1629

Production Method 14

Reaction Conditions
1.1 Reagents: Acetyl chloride Catalysts: Ceric ammonium nitrate Solvents: Acetonitrile ;  7 - 8 h, rt
1.2 Solvents: Diethyl ether ;  rt
1.3 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water ;  rt
Reference
A novel and efficient ceric ammonium nitrate catalyzed oxidative nuclear chlorination of activated aromatic compounds by acetyl chloride
Roy, Subhas Chandra; Rana, Kalyan Kumar; Guin, Chandrani; Banerjee, Biplab, Synlett, 2003, (2), 221-222

Production Method 15

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Versatility of zeolites as catalysts for ring or side-chain aromatic chlorinations by sulfuryl chloride
Delaude, Lionel; Laszlo, Pierre, Journal of Organic Chemistry, 1990, 55(18), 5260-9

Production Method 16

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride ,  Aluminum chloride
Reference
Sulfur(VI) fluoride compounds and methods for the preparation thereof
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ,  Sodium chloride ;  0.5 h, rt
Reference
Grindstone chemistry: (diacetoxyiodo)benzene-mediated oxidative nuclear halogenation of arenes using NaCl, NaBr or I2
Karade, N. N.; Tiwari, G. B.; Huple, D. B.; Siddiqui, T. A. J., Journal of Chemical Research, 2006, (6), 366-368

Production Method 18

Reaction Conditions
1.1 690 °C
Reference
Effects of the film thickness on the morphology, structure, and crystal orientation behavior of poly(chloro-p-xylylene) films
Tan, Kaiyuan; Zhang, Hao; Wen, Maoping; Du, Ziwei, Journal of Applied Polymer Science, 2015, 132(5),

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium chloride ,  2,2′-Bipyridinium, 1,1′-difluoro-, tetrafluoroborate(1-) (1:2) Solvents: Acetonitrile ;  113 h, 22 °C
Reference
1,1-Difluoro-2,2-bipyridinium bis(Tetrafluoroborate)
Singh, Rajendra P.; Umemoto, Teruo, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Potassium peroxymonosulfate ;  20 min
Reference
Aromatic substitution in ball mills: formation of aryl chlorides and bromides using potassium peroxomonosulfate and NaX
Schmidt, Robert; Stolle, Achim; Ondruschka, Bernd, Green Chemistry, 2012, 14(6), 1673-1679

2-Chloro-1,4-dimethylbenzene Raw materials

2-Chloro-1,4-dimethylbenzene Preparation Products

2-Chloro-1,4-dimethylbenzene Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:95-72-7)2-Chloro-p-xylene, ≥ 98.0%
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Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:95-72-7)2-Chloro-1,4-dimethylbenzene
Order Number:A1207556
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Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:47
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Additional information on 2-Chloro-1,4-dimethylbenzene

Professional Introduction to 2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7)

2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7) is a significant organic compound widely utilized in the pharmaceutical and chemical industries due to its versatile structural properties. This aromatic hydrocarbon derivative features a chloro substituent and two methyl groups positioned at the 1 and 4 positions of the benzene ring, making it a valuable intermediate in synthetic chemistry. Its unique molecular configuration not only contributes to its reactivity but also enhances its utility in various chemical transformations.

The compound’s molecular formula, C₈H₈Cl, underscores its aromatic nature with a chlorine atom replacing one hydrogen on the benzene ring. The presence of two methyl groups at the ortho positions (1 and 4) influences its electronic distribution, making it a reactive species in electrophilic aromatic substitution reactions. These characteristics have positioned 2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7) as a cornerstone in the synthesis of more complex molecules, particularly in drug development.

In recent years, advancements in medicinal chemistry have highlighted the compound’s role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop novel therapeutic agents targeting various diseases. For instance, derivatives of 2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7) have been explored for their potential in inhibiting enzymes involved in inflammatory pathways. This has sparked considerable interest among academic and industrial chemists seeking innovative solutions for chronic conditions.

The pharmaceutical industry has also recognized the compound’s significance in producing active pharmaceutical ingredients (APIs). Its chloro and methyl substituents provide reactive sites that can be selectively modified to yield pharmacologically relevant structures. Recent studies have demonstrated its utility in generating compounds with anti-inflammatory and analgesic properties, further solidifying its importance in drug discovery pipelines.

From a synthetic chemistry perspective, 2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7) serves as a versatile building block for constructing more intricate molecular architectures. Its reactivity allows for facile functionalization through nucleophilic substitution reactions, cross-coupling reactions, and other transformations essential for constructing complex organic molecules. This adaptability has made it indispensable in both academic research laboratories and industrial-scale manufacturing processes.

The compound’s stability under various reaction conditions further enhances its appeal as an intermediate. It can withstand moderate temperatures and pressures while maintaining its structural integrity, making it suitable for large-scale production without significant degradation. This stability is critical for ensuring consistent yields and quality in pharmaceutical manufacturing.

Environmental considerations have also influenced the adoption of 2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7) in modern synthetic protocols. Efforts to minimize waste and optimize reaction efficiency have led to greener synthetic routes incorporating this compound as a key intermediate. These innovations align with global sustainability goals while maintaining high standards of chemical synthesis.

Future research directions may explore novel applications of 2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7) beyond traditional pharmaceutical uses. Its unique structural features could inspire new methodologies in material science or agrochemical development. As synthetic techniques evolve, this compound may find even broader utility across multiple scientific disciplines.

In conclusion, 2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7) remains a pivotal compound in the chemical industry due to its structural versatility and reactivity. Its contributions to pharmaceutical synthesis and ongoing research underscore its enduring importance as an intermediate in organic chemistry. Continued exploration of its applications will likely yield further advancements across various scientific fields.

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Quantity:100g/500g
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